4-Cyanophenyl cyclohexyl ketone

Overview

Description

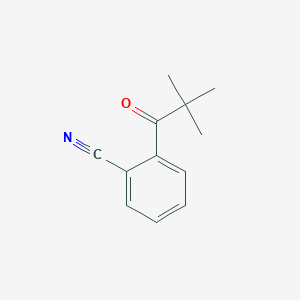

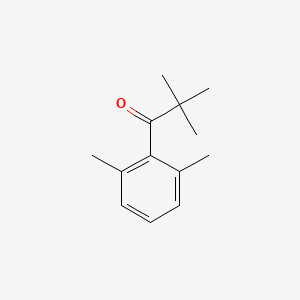

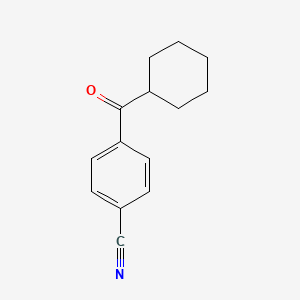

4-Cyanophenyl cyclohexyl ketone is a chemical compound with the molecular formula C14H15NO . It has a molecular weight of 213.28 . The compound appears as a yellow solid .

Molecular Structure Analysis

The InChI code for 4-Cyanophenyl cyclohexyl ketone is 1S/C14H15NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h6-9,12H,1-5H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

4-Cyanophenyl cyclohexyl ketone is a yellow solid . Its molecular weight is 213.28 , and its molecular formula is C14H15NO .Scientific Research Applications

Summary of the Application

4-Cyanophenyl acrylate (CPA), a novel acrylic monomer synthesized by reacting 4-cyanophenol with acryloyl chloride, was copolymerized with methyl methacrylate (MMA) to create a new type of copolymer .

Methods of Application or Experimental Procedures

The copolymers of CPA with MMA at different compositions were prepared by free radical solution polymerization at 70 ± 1 °C using benzoyl peroxide as an initiator . The copolymers were characterized by FT-IR, 1H-NMR and 13C-NMR spectroscopic techniques .

Results or Outcomes

The glass transition temperature of the copolymers increases with increases MMA content. The thermal stability of the copolymer increases with increases in mole fraction of CPA content in the copolymer .

2. Application in Chiral Selective Synthesis

Summary of the Application

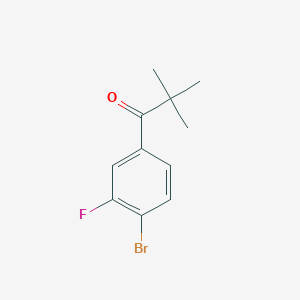

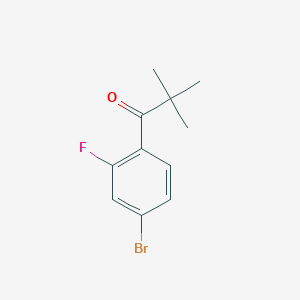

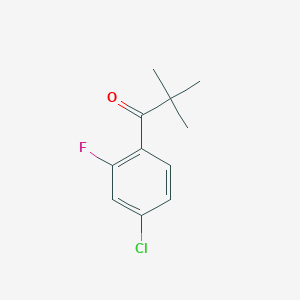

Ketoreductases were used to perform chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .

Methods of Application or Experimental Procedures

Ketoreductases ES-KRED-213 and KRED-P1-H01 were screened for their ability to perform the targeted biotransformation .

Results or Outcomes

ES-KRED-213 and KRED-P1-H01 were found to be the best ones for the targeted biotransformation .

3. Application in Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence

Summary of the Application

Tetra [4- (4-cyanophenyl)phenyl]ethene (TCPPE) displays intense mechano-enhanced electrogenerated chemiluminescence (ECL) and contrastingly mechano-chromic ECL .

Methods of Application or Experimental Procedures

The application of TCPPE as sensitive bi-functional mechanical force reporters is successfully performed in rewritable and optical-recording applications .

Results or Outcomes

TCPPE displays intense mechano-enhanced ECL (ΦECL,crystal = 12.1%, ΦECL,ground = 75.5%) and contrastingly mechano-chromic ECL (λECL,crystal = 478 nm, λECL,ground = 528 nm) .

4. Application in Metal-Catalysed Transfer Hydrogenation of Ketones

Summary of the Application

Metal-Catalysed Transfer Hydrogenation of Ketones is a powerful and practical method for the reduction of ketones to produce the corresponding secondary alcohols, which are valuable building blocks in the pharmaceutical, perfume and agrochemical industries .

Methods of Application or Experimental Procedures

In a typical transfer hydrogenation process, the metal catalyst is able to abstract a hydride and a proton from the hydrogen donor and deliver them to the carbonyl moiety of the ketone .

Results or Outcomes

Optically active secondary alcohols are important building blocks in fine chemicals synthesis .

Safety And Hazards

properties

IUPAC Name |

4-(cyclohexanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h6-9,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPMXOBAIYBRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642588 | |

| Record name | 4-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyanophenyl cyclohexyl ketone | |

CAS RN |

898792-14-8 | |

| Record name | 4-(Cyclohexylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.